Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 6-Chloropyridine-3,4-diamine Hydrochloride A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
6-Chloropyridine-3,4-diamine hydrochloride is a heterocyclic organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. As a substituted diaminopyridine, its unique arrangement of functional groups—two adjacent nucleophilic amino groups and a reactive chlorine atom on a pyridine core—renders it an exceptionally versatile building block for the synthesis of complex molecular architectures.
The primary Chemical Abstracts Service (CAS) number for this compound is 2604-40-2 .[1][2] It is important to note that related CAS numbers, such as 1187830-92-7, may refer to different salt stoichiometries (e.g., a 1:1 hydrochloride salt versus a 2:3 salt).[3] For the purpose of this guide, we will focus on the commonly supplied hydrochloride salt, a form that enhances stability and simplifies handling compared to the free base.
This guide provides an in-depth exploration of 6-Chloropyridine-3,4-diamine hydrochloride, moving beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. The protocols and insights presented herein are designed to be self-validating, empowering researchers to leverage this key intermediate with confidence and precision.
Physicochemical and Structural Characteristics
A foundational understanding of a compound's properties is critical for its effective use in synthesis and downstream applications. The key characteristics of 6-Chloropyridine-3,4-diamine hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2604-40-2 | [1][2][3] |
| Molecular Formula | C₅H₇Cl₂N₃ | [1][3] |
| Molecular Weight | 180.03 g/mol | [1][3] |
| IUPAC Name | 6-chloropyridine-3,4-diamine;hydrochloride | [3] |
| Synonyms | 6-Chloro-3,4-pyridinediamine HCl | [3][4] |
| Appearance | Typically an off-white to light brown solid/powder | [5] |
| Molecular Structure | ||
| 2D Structure: | ||
| (Structure generated based on IUPAC name) |
Strategic Synthesis and Purification: A Rationale-Driven Approach
The synthesis of 6-Chloropyridine-3,4-diamine hydrochloride is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A logical and efficient synthetic route begins with a readily available precursor and proceeds through nitration, selective amination, and subsequent reduction.
The causality behind this strategy is rooted in the principles of aromatic chemistry and directing group effects. The pyridine ring is electron-deficient, and the strategic introduction of an electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr) of a halogen. The final reduction of the nitro group to an amine is a well-established and high-yielding transformation.
Caption: A logical workflow for the synthesis of 6-Chloropyridine-3,4-diamine hydrochloride.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established chemical transformations for pyridine derivatives.[6]
Step 1: Nitration of 2,6-Dichloropyridine
-
Rationale: The use of a strong acid mixture (H₂SO₄/HNO₃) is standard for the nitration of deactivated aromatic rings.
-
Procedure: a. To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 2,6-dichloropyridine. b. Add a mixture of concentrated sulfuric acid and nitric acid dropwise, maintaining the temperature below 10 °C. c. After the addition, allow the reaction to warm to room temperature and stir for several hours. d. Pour the reaction mixture onto crushed ice. The precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration, washed with water, and dried.
Step 2: Selective Ammonolysis
-
Rationale: The chlorine at the 2-position is more activated towards nucleophilic substitution than the one at the 6-position due to the electronic influence of the adjacent nitro group. Using aqueous ammonia in a solvent like methanol at moderate temperatures allows for selective displacement.[6]
-
Procedure: a. Dissolve 2,6-dichloro-3-nitropyridine in methanol in a pressure-rated vessel. b. Add a solution of aqueous ammonia. c. Seal the vessel and heat to 35–40 °C for several hours. d. Cool the reaction mixture. The product, 2-amino-6-chloro-3-nitropyridine, often precipitates and can be collected by filtration.
Step 3: Reduction of the Nitro Group
-
Rationale: Metal-acid reduction systems, such as stannous chloride (SnCl₂) in hydrochloric acid (HCl), are highly effective for converting aromatic nitro groups to amines, particularly when the final product is desired as a hydrochloride salt.[6]
-
Procedure: a. Suspend 2-amino-6-chloro-3-nitropyridine in concentrated hydrochloric acid and cool the mixture. b. Add stannous chloride dihydrate portion-wise, controlling the exotherm. c. Heat the reaction to 35–40 °C and stir for 5–6 hours until the reaction is complete (monitored by TLC or HPLC). d. The product is now in solution as its hydrochloride salt.
Step 4: Isolation and Purification
-
Rationale: Neutralization of the acidic mixture precipitates the free base, which can be isolated and then converted back to the desired hydrochloride salt in a clean form.
-
Procedure: a. Cool the reaction mixture from Step 3 and carefully neutralize with a concentrated base (e.g., NaOH or NH₄OH) to a pH of ~8-9 to precipitate the free base, 6-chloropyridine-3,4-diamine. b. Filter the solid, wash with water, and dry. c. For final purification, dissolve the free base in a suitable organic solvent (e.g., isopropanol or ethanol). d. Add a solution of HCl in the same solvent to precipitate the pure 6-Chloropyridine-3,4-diamine hydrochloride. e. Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
Applications in Drug Discovery: The Pharmacophore Advantage
The true value of 6-Chloropyridine-3,4-diamine lies in its application as a versatile scaffold for constructing biologically active molecules. Its structure is particularly amenable to the synthesis of kinase inhibitors and other targeted therapeutics.[7][8]
-
Pyridine Core: Serves as a bioisostere for other aromatic systems and can form critical hydrogen bond interactions with protein targets, such as the hinge region of the ATP-binding pocket in kinases.[7]
-
3,4-Diamine Moiety: This feature is a powerful tool for building fused heterocyclic ring systems (e.g., imidazopyridines or quinoxalines) through condensation reactions. This allows for the rigidification of the molecular structure and the exploration of new chemical space.
-
6-Chloro Atom: Acts as a key synthetic handle. It is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups to modulate potency, selectivity, and pharmacokinetic properties.[8]
Caption: Application of the core scaffold in medicinal chemistry via key reaction vectors.
Analytical Characterization: A Self-Validating Workflow
Confirming the identity, purity, and stability of the synthesized compound is paramount. A multi-pronged analytical approach ensures the trustworthiness of the material for subsequent research.
Caption: A standard quality control workflow for validating the synthesized compound.
Protocol: High-Performance Liquid Chromatography (HPLC)
This is a general reverse-phase HPLC method adaptable for purity analysis.
-
Rationale: Reverse-phase HPLC is a robust and widely used technique for separating and quantifying components in a mixture based on their hydrophobicity.
-
Methodology:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV spectrophotometer, monitoring at wavelengths such as 210 nm, 254 nm, and 280 nm to ensure detection of all potential impurities.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 water/acetonitrile) and dilute as necessary.[9]
-
Validation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.
-
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for 6-Chloropyridine-3,4-diamine hydrochloride should always be consulted, the following guidance is based on data for structurally similar chloro-amino-pyridines and -pyrimidines.[5][10]
Hazards Identification:
-
Acute Toxicity: Harmful if swallowed.[10]
-
Skin Irritation: Causes skin irritation.[10]
-
Eye Irritation: Causes serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory irritation.[10]
-
Sensitization: May cause allergic skin or respiratory reactions.[10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[11]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[12]
-
Skin and Body Protection: Wear a lab coat and ensure full skin coverage.[12]
-
Respiratory Protection: For handling bulk powder or when dust may be generated, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask).[11]
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store locked up. Incompatible materials include strong oxidizing agents and strong acids.[11]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
6-Chloropyridine-3,4-diamine hydrochloride is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery. Its value is unlocked through a deep understanding of its synthesis, reactivity, and handling. By applying the rationale-driven protocols and workflows detailed in this guide, researchers can confidently and safely integrate this powerful building block into their synthetic programs, accelerating the development of novel therapeutic agents.
References
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Sunway Pharm Ltd. 6-chloropyridine-3,4-diamine hydrochloride - CAS:2604-40-2. [Link]
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P&S Chemicals. Product information, 3,4-Diamino-6-chloropyridine. [Link]
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PubChem. 6-Chloropyridine-3,4-diamine hydrochloride. [Link]
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Autech Industry Co.,Limited. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]
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Thermo Fisher Scientific. Safety Data Sheet (for a related compound). [Link]
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PubChem. 2,4-Diamino-6-chloropyrimidine. [Link]
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PubChem. 6-Chloropyridine-2,3-diamine. [Link]
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SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
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ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]
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